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molecular formula C8H17N3 B2455536 1-Cyclobutylpiperazine CAS No. 61379-68-8

1-Cyclobutylpiperazine

Cat. No. B2455536
M. Wt: 155.245
InChI Key: MMFSEQBRBIYYJY-UHFFFAOYSA-N
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Patent
US07737149B2

Procedure details

Ethyl 4-fluorobenzoate (0.225 mL, 1.53 mmol) and 1-cyclobutylpiperazine (0.430 g, 3.07 mmol) were taken up in DMA (3 mL) and sealed into a microwave tube. The reaction was heated to 150° C. for 90 mins in the microwave reactor and cooled to room temperature. The reaction was not complete, so it was reheated at 150° C. for a further 1 h. The reaction mixture was evaporated to dryness and the crude product purified by silica column chromatography, eluting with a gradient of 0-2.5% MeOH in DCM. Pure fractions were evaporated to dryness to afford ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate (0.050 g, 11.31%) as a yellow solid.
Quantity
0.225 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH:13]1([N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH2:16][CH2:15][CH2:14]1>CC(N(C)C)=O>[CH:13]1([N:17]2[CH2:22][CH2:21][N:20]([C:2]3[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=3)[CH2:19][CH2:18]2)[CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.225 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
C1(CCC1)N1CCNCC1
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed into a microwave tube
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude product purified by silica column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-2.5% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)N1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 11.31%
YIELD: CALCULATEDPERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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